4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17396857
InChI: InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16)
SMILES:
Molecular Formula: C10H15N5S
Molecular Weight: 237.33 g/mol

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide

CAS No.:

Cat. No.: VC17396857

Molecular Formula: C10H15N5S

Molecular Weight: 237.33 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide -

Specification

Molecular Formula C10H15N5S
Molecular Weight 237.33 g/mol
IUPAC Name 4-pyridin-2-ylpiperazine-1-carbothiohydrazide
Standard InChI InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16)
Standard InChI Key HAKQEXMNPSLXSS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=S)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 4-position with a pyridin-2-yl group, coupled to a carbothiohydrazide moiety. This configuration creates a planar thioamide region and a flexible piperazine-pyridine system, enabling diverse molecular interactions. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₀H₁₄N₆S
Molecular Weight266.33 g/mol
Density1.274 g/cm³
Boiling Point588.5°C (760 mmHg)
LogP (Calculated)1.82 ± 0.35

Data derived from experimental measurements and computational modeling .

The thiohydrazide group (-NH-CS-NH₂) provides strong metal-chelating capabilities, while the piperazine-pyridine system enhances solubility in polar solvents (e.g., logP < 2) . X-ray crystallography of analogous compounds reveals a twisted conformation between the piperazine and pyridine rings, with a dihedral angle of 52.3° .

Synthetic Methodologies

Two-Step Synthesis Protocol

The compound is typically synthesized via a two-step protocol optimized for yield and purity (Fig. 1):

Step 1:
1,1′-Thiocarbonyldiimidazole (6 mmol) reacts with 4-(pyridin-2-yl)piperazine (6 mmol) in dichloromethane at 25°C for 24 hours. This forms a thiocarbamate intermediate, which is extracted and dried over anhydrous MgSO₄ .

Step 2:
The intermediate is refluxed with hydrazine hydrate (80% v/v) in ethanol at 83°C for 3 hours under microwave irradiation (50 W). Precipitation yields the final product with a purity >95% (HPLC) .

Optimized Conditions:

  • Yield: 78–85%

  • Purity: 98.2% (by NMR)

  • Reaction Scale: 0.5–5.0 mmol

Pharmacological Mechanisms

Iron Chelation and Redox Cycling

The compound acts as a tridentate ligand, coordinating iron via the thioamide sulfur (S), hydrazinic nitrogen (N), and pyridinyl nitrogen (N) (Fig. 2). This forms stable Fe(III) complexes (logβ = 18.2 ± 0.3) that undergo Fenton-like reactions, generating hydroxyl radicals (- OH) from ascorbate .

Key Mechanistic Steps:

  • Cellular uptake via passive diffusion (logD₇.₄ = 1.12)

  • Intracellular iron sequestration from transferrin and ferritin

  • Formation of Fe(II)-TSC complex → Oxidation to Fe(III)-TSC

  • Redox cycling with ascorbate → DNA strand breaks (EC₅₀ = 2.1 μM)

Anti-Cancer Activity

In Vitro Cytotoxicity Profiles

The compound demonstrates selective toxicity against cancer cell lines while sparing normal cells (Table 1):

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)0.8912.4
A549 (Lung)1.248.9
PC-3 (Prostate)1.567.2
HEK293 (Normal)11.02

Data from 72-hour MTT assays .

Mechanistically, treatment induces G₁/S cell cycle arrest (85% cells at 24 hours) and mitochondrial apoptosis (caspase-3 activation: 4.8-fold increase) .

Structure-Activity Relationships

Critical Substituent Effects

  • Piperazine Ring:

    • Di-substitution at N4 enhances Fe(III) binding affinity (Δlogβ = +1.7 vs. mono-substituted analogs) .

    • Ring flexibility improves membrane permeation (Papp = 8.9 × 10⁻⁶ cm/s) .

  • Pyridinyl Group:

    • Ortho-substitution maximizes π-stacking with DNA bases (Kd = 1.4 × 10⁴ M⁻¹) .

    • Nitrogen position dictates ROS generation efficiency (ortho > para > meta) .

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